molecular formula C10H10ClN3O2 B6164981 (3S)-3-amino-1-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile hydrochloride CAS No. 1380316-16-4

(3S)-3-amino-1-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile hydrochloride

Cat. No. B6164981
CAS RN: 1380316-16-4
M. Wt: 239.7
InChI Key:
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Description

(3S)-3-amino-1-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C10H10ClN3O2 and its molecular weight is 239.7. The purity is usually 95.
BenchChem offers high-quality (3S)-3-amino-1-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-3-amino-1-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-3-amino-1-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile hydrochloride involves the condensation of 2-aminoacetophenone with ethyl cyanoacetate to form 3-amino-1-cyano-2-oxo-1,2,3,4-tetrahydroquinoline. This intermediate is then reduced to (3S)-3-amino-1-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline, which is subsequently reacted with cyanogen bromide to form the desired product, (3S)-3-amino-1-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile hydrochloride.", "Starting Materials": [ "2-aminoacetophenone", "ethyl cyanoacetate", "sodium borohydride", "acetic acid", "cyanogen bromide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Condensation of 2-aminoacetophenone with ethyl cyanoacetate in the presence of acetic acid to form 3-amino-1-cyano-2-oxo-1,2,3,4-tetrahydroquinoline.", "Step 2: Reduction of 3-amino-1-cyano-2-oxo-1,2,3,4-tetrahydroquinoline with sodium borohydride in the presence of acetic acid to form (3S)-3-amino-1-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline.", "Step 3: Reaction of (3S)-3-amino-1-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline with cyanogen bromide in the presence of hydrochloric acid and water to form (3S)-3-amino-1-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile hydrochloride." ] }

CAS RN

1380316-16-4

Product Name

(3S)-3-amino-1-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile hydrochloride

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.7

Purity

95

Origin of Product

United States

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